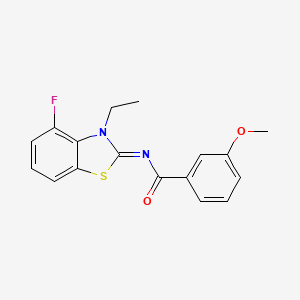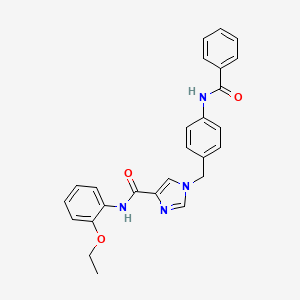
N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
BenchChem offers high-quality N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Gram-Scale Synthesis and Chemoselective Properties
A study by Setterholm et al. (2015) demonstrated the gram-scale, chemoselective synthesis of a compound closely related to the one , highlighting its potent activation of the TrkB receptor in mammalian neurons. This synthesis process is significant due to the compound's potential therapeutic uses, particularly in the absence of commercial availability, thereby underscoring its relevance in drug development and neurological research (Setterholm et al., 2015).
Binuclear Diorganotin Compounds
Research by Jiménez‐Pérez et al. (2006) involved the preparation of optically active binuclear diorganotin compounds from an optically active oxalamide derivative. The study not only characterized these compounds through various analytical techniques but also highlighted their unique structural framework, contributing to the understanding of organometallic chemistry and its potential applications in catalysis and material science (Jiménez‐Pérez et al., 2006).
Antiviral Activity and Derivative Synthesis
A study by Ivashchenko et al. (2014) synthesized new derivatives of ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates, including those with antiviral activity against influenza and hepatitis C viruses. This research contributes to the development of new antiviral agents, showcasing the versatility of indole derivatives in medicinal chemistry (Ivashchenko et al., 2014).
Antimicrobial Potential of Indole Derivatives
Kalshetty et al. (2012) explored the synthesis of new 1-phenyl, 3-ethoxycarbonyl, 5-hydroxy indole derivatives as potential antimicrobial agents. The study's findings on the antimicrobial potential of these compounds underscore their relevance in the search for new treatments for bacterial infections (Kalshetty et al., 2012).
Allosteric Modulation of the Cannabinoid CB1 Receptor
Research by Price et al. (2005) investigated the pharmacology of novel compounds at the cannabinoid CB1 receptor, demonstrating significant findings on allosteric modulation. This research offers insights into the design of new therapeutic agents targeting the cannabinoid system for various medical conditions (Price et al., 2005).
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-27-12-10-16-13-17(8-9-20(16)27)21(29)15-25-23(31)24(32)26-18-5-4-6-19(14-18)28-11-3-2-7-22(28)30/h4-6,8-10,12-14,21,29H,2-3,7,11,15H2,1H3,(H,25,31)(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAMDXDHSRDSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)N4CCCCC4=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(3-chloropropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2512716.png)
![2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2512717.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2512722.png)
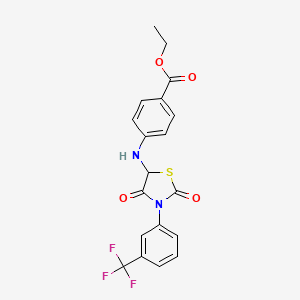
![N-((Z)-2-(4-chlorophenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)-4-methylbenzamide](/img/structure/B2512724.png)
![2-[5-(3-Methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride](/img/structure/B2512726.png)
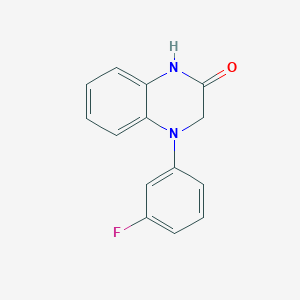
![Ethyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B2512728.png)
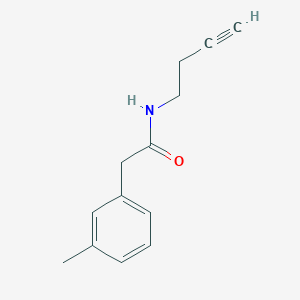

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2512734.png)
